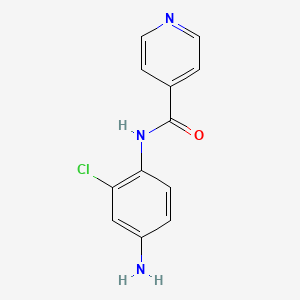
N-(4-Amino-2-chlorophenyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-Amino-2-chlorophenyl)isonicotinamide” is a chemical compound with the molecular formula C12H10ClN3O . It is a derivative of isonicotinamide, which is the amide form of isonicotinic acid .
Molecular Structure Analysis
The molecular structure of “N-(4-Amino-2-chlorophenyl)isonicotinamide” consists of a pyridine ring attached to an amide group, with a 4-amino-2-chlorophenyl group also attached to the amide nitrogen .Scientific Research Applications
Antimalarial Potential
N-(4-Amino-2-chlorophenyl)isonicotinamide and its derivatives have been investigated for their potential as antimalarial agents. A study synthesized Isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate, a compound related to N-(4-Amino-2-chlorophenyl)isonicotinamide, and evaluated its biological activity against Plasmodium lophurae, showing promising results as a potential antimalarial agent (Warner et al., 1977).
Crystal Engineering and Cocrystals
This compound has been used in the field of crystal engineering, particularly in forming cocrystals. Research in this area includes the study of furosemide cocrystals, where N-(4-Amino-2-chlorophenyl)isonicotinamide was used as a coformer, demonstrating its utility in understanding intermolecular interactions and supramolecular chemistry (Harriss et al., 2014).
Coordination Chemistry and Supramolecular Synthesis
In coordination chemistry, N-(4-Amino-2-chlorophenyl)isonicotinamide has been used as a supramolecular reagent. A study demonstrated its effectiveness in synthesizing various Cu(II) complexes, showcasing its role in creating inorganic–organic hybrid materials with consistent supramolecular motifs (Aakeröy et al., 2003).
Antimicrobial Activity
N-(4-Amino-2-chlorophenyl)isonicotinamide derivatives have shown significant antimicrobial activity. A study synthesized triazole derivatives of this compound and tested their antibacterial and antifungal activities, revealing considerable effectiveness against various microorganisms (Mishra et al., 2010).
Anticonvulsant Studies
Research has also explored the anticonvulsant properties of derivatives of N-(4-Amino-2-chlorophenyl)isonicotinamide. A study on N-Benzyl-3-[(chlorophenyl)amino]propanamides, related compounds, found them to be effective in seizure test models, highlighting their potential in treating generalized seizures (Idris et al., 2011).
properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-10-7-9(14)1-2-11(10)16-12(17)8-3-5-15-6-4-8/h1-7H,14H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHKZUGFEHEVNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)NC(=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-chlorophenyl)isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid](/img/structure/B1367857.png)
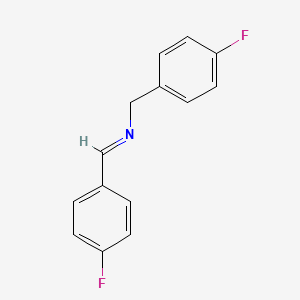

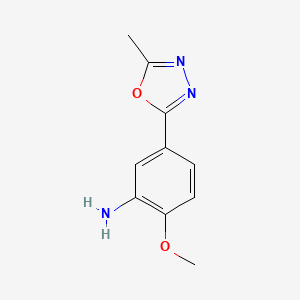
![1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1367866.png)
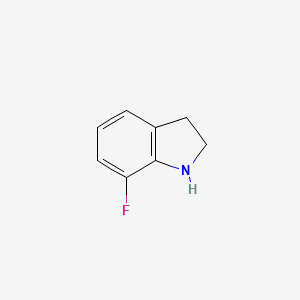
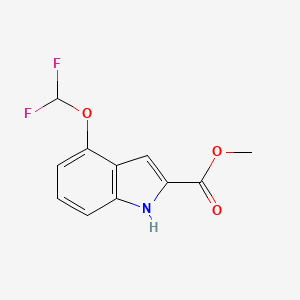
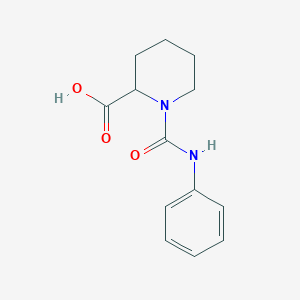
![[(4-Isopropylbenzoyl)amino]acetic acid](/img/structure/B1367886.png)
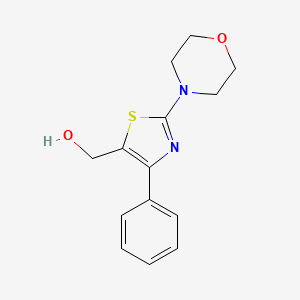
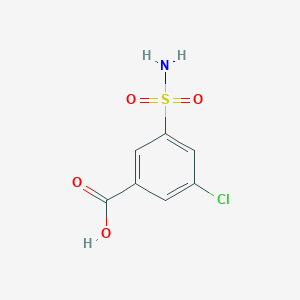
![2-[(3-Fluorophenyl)formamido]propanoic acid](/img/structure/B1367897.png)
